molecular formula C21H22N4O3 B6039006 2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol

2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol

Cat. No.: B6039006
M. Wt: 378.4 g/mol
InChI Key: ACLJJFRJGODIAV-UHFFFAOYSA-N
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Description

2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol is a complex organic compound that features a quinazolinol core linked to a piperazine ring, which is further substituted with a 1,3-benzodioxole moiety

Properties

IUPAC Name

2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-21-16-3-1-2-4-17(16)22-20(23-21)13-25-9-7-24(8-10-25)12-15-5-6-18-19(11-15)28-14-27-18/h1-6,11H,7-10,12-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLJJFRJGODIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC5=CC=CC=C5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol typically involves multiple steps:

    Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the piperazine derivative: The 1,3-benzodioxole moiety is then reacted with piperazine to form the intermediate compound.

    Quinazolinol core synthesis: The quinazolinol core is synthesized separately, often starting from anthranilic acid derivatives.

    Coupling reaction: The final step involves coupling the piperazine derivative with the quinazolinol core under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazolinol core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of reduced quinazolinol derivatives.

    Substitution: Formation of various substituted quinazolinol derivatives depending on the substituent used.

Scientific Research Applications

2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol is unique due to its combination of a quinazolinol core with a piperazine ring and a 1,3-benzodioxole moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

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